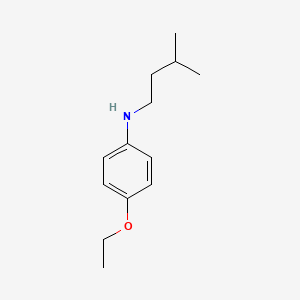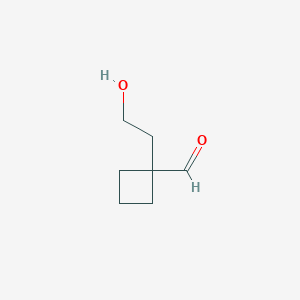
1-(2-Hydroxyethyl)cyclobutane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxyethyl)cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol . It features a cyclobutane ring substituted with a hydroxyethyl group and an aldehyde group. This compound is primarily used in research and development, particularly in the fields of organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyethyl)cyclobutane-1-carbaldehyde can be achieved through various methods. One common approach involves the cycloaddition reaction of silyl enol ethers, catalyzed by triflic imide (Tf₂NH), to construct the cyclobutane ring . Another method includes the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene, followed by the addition of 1-bromo-2-hydroxynaphthalene to a ketone .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is typically produced in research laboratories for experimental purposes. The production process involves standard organic synthesis techniques, including the use of protective groups, selective reductions, and cycloaddition reactions .
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxyethyl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, forming ethers or esters under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acid chlorides, and bases for nucleophilic substitution
Major Products Formed
Oxidation: 1-(2-Hydroxyethyl)cyclobutane-1-carboxylic acid
Reduction: 1-(2-Hydroxyethyl)cyclobutanol
Substitution: Various ethers and esters depending on the substituents used
Scientific Research Applications
1-(2-Hydroxyethyl)cyclobutane-1-carbaldehyde is utilized in several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is employed in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethyl)cyclobutane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The hydroxyethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Cyclobutanol: A simple cyclobutane derivative with a hydroxyl group.
Cyclobutanone: A cyclobutane ring with a ketone group.
Cyclobutane-1,1-dicarboxylic acid: A cyclobutane ring with two carboxylic acid groups.
Uniqueness
1-(2-Hydroxyethyl)cyclobutane-1-carbaldehyde is unique due to the presence of both a hydroxyethyl group and an aldehyde group on the cyclobutane ring.
Properties
Molecular Formula |
C7H12O2 |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C7H12O2/c8-5-4-7(6-9)2-1-3-7/h6,8H,1-5H2 |
InChI Key |
FPYUPCYQJNAUGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CCO)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2,3-dimethylphenyl)methyl]cyclopentanamine](/img/structure/B13309491.png)

![5-Ethyl-6-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13309500.png)

![{2-[(Pentan-3-yl)amino]phenyl}methanol](/img/structure/B13309515.png)
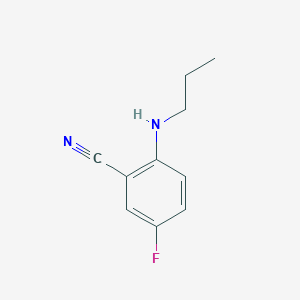
![4-{[3-(Methylsulfanyl)propyl]amino}pentan-1-ol](/img/structure/B13309535.png)
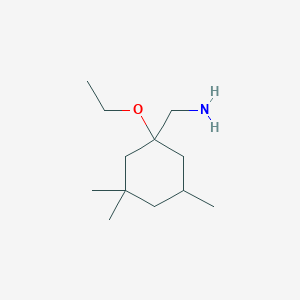
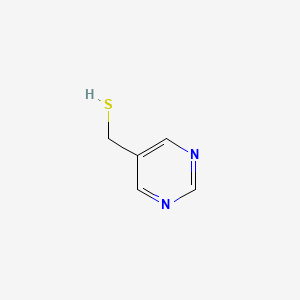
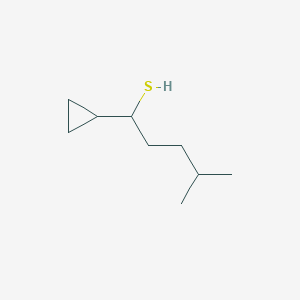
![3-[(1-Cyclopropylethyl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B13309555.png)
